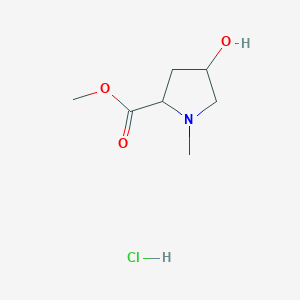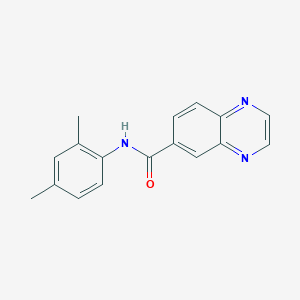
N-(trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TPCA-1 and has been found to exhibit anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide involves the inhibition of the activity of the IKKβ subunit of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB). IκB is a protein that binds to NF-κB and prevents its translocation to the nucleus, where it activates the transcription of pro-inflammatory genes. By inhibiting the activity of IKKβ, TPCA-1 prevents the degradation of IκB and hence inhibits the activation of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects in various cell types, including macrophages, dendritic cells, and synovial fibroblasts. It has been found to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α and also inhibit the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) that play a crucial role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide in lab experiments include its specificity for the IKKβ subunit of the IKK complex, its ability to inhibit the activity of NF-κB, and its potential as an anti-inflammatory agent. However, the limitations of using TPCA-1 include its potential cytotoxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on N-(trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its effects on other signaling pathways that play a role in inflammation, such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, the development of more potent and selective IKKβ inhibitors based on the structure of TPCA-1 could lead to the discovery of new anti-inflammatory agents.
Métodos De Síntesis
The synthesis of N-(trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide involves the reaction of 1H-pyrazole-3-carboxylic acid and trimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The product is then purified using column chromatography to obtain pure TPCA-1.
Aplicaciones Científicas De Investigación
N-(trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide has been extensively studied for its anti-inflammatory properties. It has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response. TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types.
Propiedades
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-6-9(7(2)15(3)14-6)12-10(16)8-4-5-11-13-8/h4-5H,1-3H3,(H,11,13)(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYMNBMZFPSUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


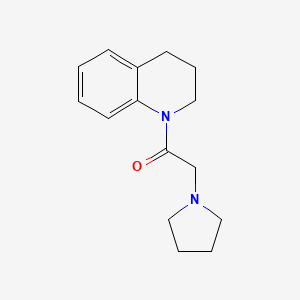
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7638386.png)

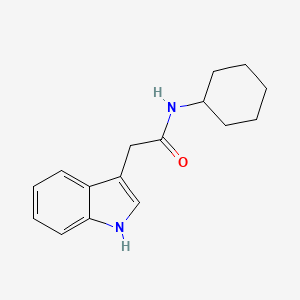

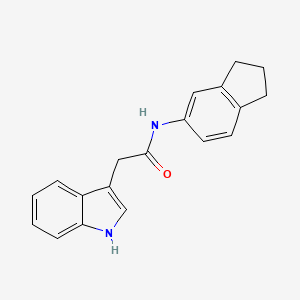
![5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7638418.png)
![4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B7638426.png)
![methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)
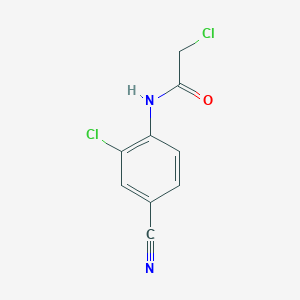
![3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638448.png)
